An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile: Structure, Properties, and Synthesis
An Introduction to a Versatile Pyrazole Derivative
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 4-position and a propanenitrile group at the 1-position of the nitrogen heterocycle. This molecule serves as a valuable building block in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of the nitrile group and the pyrazole ring offers multiple reactive sites for further chemical modifications, making it a versatile precursor for a diverse range of derivatives.
This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed protocol for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile, aimed at researchers, scientists, and professionals in drug development.
Chemical Structure and Nomenclature
The chemical structure of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is characterized by a five-membered aromatic pyrazole ring containing two adjacent nitrogen atoms. A methyl group is attached to the carbon at position 4 of the pyrazole ring, and a 3-carbon chain with a terminal nitrile group is linked to the nitrogen atom at position 1.
Systematic IUPAC Name: 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile
CAS Number: 89853-48-5[1]
Molecular Formula: C₇H₉N₃[2]
Molecular Weight: 135.17 g/mol [2]
Caption: Chemical structure of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile are not extensively reported in publicly available literature. However, based on its chemical structure and data from related pyrazole derivatives, the following properties can be inferred. It is important to note that these are estimations and should be confirmed by experimental analysis.
| Property | Value | Source/Justification |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Based on similar small molecule pyrazole derivatives. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. | The presence of the polar nitrile and pyrazole groups suggests some solubility in polar organic solvents. |
Synthesis and Purification: The Cyanoethylation of 4-Methylpyrazole
The most direct and common method for the synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is the cyanoethylation of 4-methylpyrazole. This reaction is a specific type of Michael addition, where the N-H proton of the pyrazole ring is sufficiently acidic to be abstracted by a base, and the resulting pyrazolide anion acts as a nucleophile, attacking the β-carbon of acrylonitrile.
Caption: Generalized workflow for the synthesis and purification of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile.
Detailed Experimental Protocol
The following protocol is a representative procedure for the cyanoethylation of 4-methylpyrazole. The causality behind the experimental choices is explained to provide a deeper understanding of the process.
Materials:
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4-Methylpyrazole
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Acrylonitrile
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Triton B (40% in methanol) or another suitable base (e.g., sodium methoxide)
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Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography elution
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylpyrazole (1.0 equivalent).
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Expertise & Experience: The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, although for this specific transformation, it may not be strictly necessary. The choice of flask size should accommodate the reaction volume and allow for efficient stirring.
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Addition of Base and Acrylonitrile: Add a catalytic amount of Triton B (e.g., 0.05-0.1 equivalents). Stir the mixture at room temperature for 10-15 minutes. To this mixture, add acrylonitrile (1.0-1.2 equivalents) dropwise over 15-30 minutes.
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Expertise & Experience: Triton B is a strong base that effectively deprotonates the pyrazole. The catalytic amount is sufficient as the base is regenerated during the reaction cycle. The dropwise addition of acrylonitrile is crucial to control the exothermicity of the reaction and prevent polymerization of the acrylonitrile. An ice bath can be used to maintain a low temperature during the addition if a significant exotherm is observed.
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Reaction Progression: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 40-50 °C) and stir for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-methylpyrazole) is consumed.
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Trustworthiness: TLC is an essential tool for reaction monitoring. A suitable solvent system (e.g., 1:1 Hexanes:EtOAc) should be developed to clearly separate the starting material and the product. The disappearance of the starting material spot is a reliable indicator of reaction completion.
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Workup: Cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane or ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
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Expertise & Experience: The aqueous workup is designed to remove the basic catalyst and any water-soluble byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species, and the brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Trustworthiness: Thorough drying of the organic layer is critical to prevent water from interfering with subsequent purification steps and to obtain an accurate yield.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
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Expertise & Experience: Column chromatography is a standard and effective method for purifying organic compounds. The choice of solvent system is determined by the polarity of the product and any impurities. The fractions containing the pure product, as identified by TLC, are collected and combined.
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Final Product: Concentrate the combined pure fractions under reduced pressure to afford 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile as a purified product. The purity should be assessed by NMR spectroscopy.
Spectral Analysis
| Technique | Expected Chemical Shifts (δ) / Wavenumber (cm⁻¹) / m/z | Assignment |
| ¹H NMR | ~7.5-7.8 ppm (s, 1H)~7.3-7.6 ppm (s, 1H)~4.2-4.5 ppm (t, 2H)~2.8-3.1 ppm (t, 2H)~2.0-2.3 ppm (s, 3H) | Pyrazole C5-HPyrazole C3-H-N-CH₂ -CH₂-CN-N-CH₂-CH₂ -CN-CH₃ |
| ¹³C NMR | ~138-142 ppm~128-132 ppm~117-120 ppm~105-110 ppm~48-52 ppm~18-22 ppm~8-12 ppm | Pyrazole C5Pyrazole C3-C N (Nitrile)Pyrazole C4-N-CH₂ -CH₂-CN-N-CH₂-CH₂ -CN-CH₃ |
| IR (Infrared Spectroscopy) | ~2240-2260 cm⁻¹ | C≡N stretch (nitrile) |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 136.087 | Calculated for C₇H₁₀N₃⁺ |
Applications in Research and Drug Development
While specific applications of 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile are not extensively documented, its structural motifs are present in a variety of biologically active molecules. The pyrazole core is a well-known pharmacophore found in numerous drugs. The propanenitrile side chain can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further derivatization.
Derivatives of similar pyrazole-propanenitrile structures have been investigated as inhibitors of various enzymes, including kinases, which are important targets in cancer and inflammatory diseases. For example, more complex molecules incorporating a substituted pyrazole-propanenitrile moiety are key components of Janus kinase (JAK) inhibitors used in the treatment of myelofibrosis and rheumatoid arthritis.[3]
Safety and Handling
A specific Safety Data Sheet (SDS) for 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is not widely available. However, based on the safety information for related pyrazole and nitrile-containing compounds, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
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First Aid Measures:
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In case of skin contact: Immediately wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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If inhaled: Move the person into fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
It is imperative to consult a specific and verified Safety Data Sheet for this compound before handling.
Conclusion
3-(4-methyl-1H-pyrazol-1-yl)propanenitrile is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its synthesis via the cyanoethylation of 4-methylpyrazole is a straightforward and efficient process. While detailed physicochemical and toxicological data are not extensively published, its structural similarity to known bioactive molecules suggests it is a compound of interest for further research and development. The protocols and information provided in this guide are intended to serve as a foundation for researchers working with this and related compounds, with a strong emphasis on safe laboratory practices.
References
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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Technical Disclosure Commons. Process for the preparation of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile fumarate. (2023-10-03). [Link]
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Kishida Chemical Co., Ltd. Safety Data Sheet. (2023-12-21). [Link]
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Tarikogullari Dogan, A. H., et al. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model." Turkish Journal of Pharmaceutical Sciences, vol. 22, no. 1, 2025. [Link]
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PubChem. 3-(1H-Pyrazol-1-yl)propanenitrile. [Link]
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precisionFDA. 3-CYCLOPENTYL-3-(4-(7-(HYDROXYMETHYL)PYRROLO(2,3-D)PYRIMIDIN-4-YL)PYRAZOL-1-YL)PROPANENITRILE, (3R)-. [Link]
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SpectraBase. 3-((4Z)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)propanenitrile. [Link]
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Zhang, Y., et al. "Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease." Journal of Medicinal Chemistry, vol. 64, no. 4, 2021, pp. 1966-1988. [Link]
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Rajasekaran, A., and S. Thanuja. "Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles." Asian Journal of Chemistry, vol. 18, no. 1, 2006, pp. 1-10. [Link]
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Thoreauchem. 3-(4-methyl-1H-pyrazol-1-yl)propanenitrile-89853-48-5. [Link]
